3-Bromo-4-methylbenzohydrazide

Description

The exact mass of the compound 3-Bromo-4-methylbenzohydrazide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Bromo-4-methylbenzohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-4-methylbenzohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

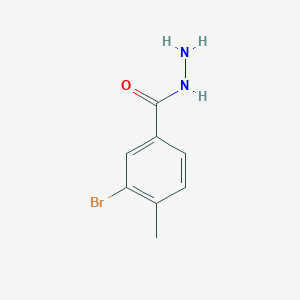

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-methylbenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O/c1-5-2-3-6(4-7(5)9)8(12)11-10/h2-4H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVZACRLLIPEQOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NN)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30362562 | |

| Record name | 3-bromo-4-methylbenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30362562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

515143-79-0 | |

| Record name | 3-bromo-4-methylbenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30362562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-4-methylbenzohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-4-methylbenzohydrazide: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of 3-Bromo-4-methylbenzohydrazide, a substituted benzohydrazide with potential applications in medicinal chemistry and materials science. As a Senior Application Scientist, this document synthesizes fundamental chemical data with practical, field-proven insights into its synthesis and characterization, grounded in authoritative chemical principles.

Core Molecular Identity

3-Bromo-4-methylbenzohydrazide is an aromatic hydrazide characterized by a benzene ring substituted with a bromine atom, a methyl group, and a hydrazide functional group.

Chemical Structure and Formula

The structural formula of 3-Bromo-4-methylbenzohydrazide is C₈H₉BrN₂O.[1][2][3] Its structure is defined by a benzoyl group attached to a hydrazine moiety, with the benzene ring substituted at the 3- and 4-positions with a bromine atom and a methyl group, respectively.

| Identifier | Value | Source |

| Molecular Formula | C₈H₉BrN₂O | [1][2][3] |

| Molecular Weight | 229.08 g/mol | [2] |

| IUPAC Name | 3-bromo-4-methylbenzohydrazide | |

| CAS Number | 515143-79-0 | [2] |

| SMILES | CC1=C(C=C(C=C1)C(=O)NN)Br | [1] |

Diagram 1: Chemical Structure of 3-Bromo-4-methylbenzohydrazide

A 2D representation of the molecular structure of 3-Bromo-4-methylbenzohydrazide.

Synthesis and Manufacturing

The synthesis of 3-Bromo-4-methylbenzohydrazide is typically achieved through a two-step process, starting from the commercially available 3-Bromo-4-methylbenzoic acid. The causality behind this experimental choice lies in the stability of the carboxylic acid and the well-established reactivity of its derivatives.

Step 1: Esterification of 3-Bromo-4-methylbenzoic acid

The initial step involves the conversion of the carboxylic acid to its corresponding methyl ester, Methyl 3-bromo-4-methylbenzoate. This is a standard procedure in organic synthesis to create a more reactive intermediate for the subsequent reaction with hydrazine.

Experimental Protocol: Fischer Esterification (Representative)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-Bromo-4-methylbenzoic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of acid).

-

Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the suspension.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude Methyl 3-bromo-4-methylbenzoate. Further purification can be achieved by column chromatography on silica gel.

Step 2: Hydrazinolysis of Methyl 3-bromo-4-methylbenzoate

The second step is the conversion of the methyl ester to the target benzohydrazide. This is achieved through nucleophilic acyl substitution where hydrazine acts as the nucleophile.

Experimental Protocol: Hydrazinolysis (Representative)

-

Reaction Setup: Dissolve Methyl 3-bromo-4-methylbenzoate (1.0 eq) in ethanol in a round-bottom flask.

-

Reagent Addition: Add an excess of hydrazine hydrate (e.g., 3-5 eq) to the solution.

-

Reaction: Heat the mixture to reflux for 6-12 hours. The product often precipitates out of the solution upon cooling.

-

Isolation: Cool the reaction mixture in an ice bath to maximize precipitation.

-

Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry in a vacuum oven to obtain 3-Bromo-4-methylbenzohydrazide.

Diagram 2: Synthetic Workflow

A simplified workflow for the synthesis of 3-Bromo-4-methylbenzohydrazide.

Physicochemical and Spectroscopic Characterization

Predicted Physicochemical Properties

| Property | Predicted Value |

| Melting Point | Not available. Expected to be a solid at room temperature. |

| Solubility | Expected to be sparingly soluble in water, more soluble in polar organic solvents like ethanol, methanol, and DMSO. |

| XlogP | 1.5 |

Predicted Spectroscopic Data

3.2.1. 1H NMR Spectroscopy (Predicted)

The proton NMR spectrum is a powerful tool for confirming the structure. The expected signals for 3-Bromo-4-methylbenzohydrazide in a solvent like DMSO-d₆ are:

-

Aromatic Protons: Three signals in the aromatic region (δ 7.0-8.0 ppm). A singlet for the proton at the 2-position, and two doublets for the protons at the 5- and 6-positions.

-

-NH-NH₂ Protons: Two broad singlets for the hydrazide protons, which are exchangeable with D₂O. The -NH- proton is typically downfield (δ ~9.5-10.5 ppm) and the -NH₂ protons are more upfield (δ ~4.5-5.5 ppm).

-

Methyl Protons: A singlet around δ 2.3-2.5 ppm corresponding to the three protons of the methyl group.

3.2.2. FT-IR Spectroscopy (Predicted)

Infrared spectroscopy is used to identify the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3300-3400 | N-H Stretch | Hydrazide (-NH₂) |

| 3150-3250 | N-H Stretch | Hydrazide (-NH-) |

| 1640-1680 | C=O Stretch (Amide I) | Carbonyl |

| 1580-1620 | N-H Bend (Amide II) | Hydrazide |

| 1450-1600 | C=C Stretch | Aromatic Ring |

| 1000-1100 | C-N Stretch | |

| 550-650 | C-Br Stretch |

3.2.3. Mass Spectrometry (Predicted)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

-

Molecular Ion Peak: Expect to see a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). The peaks would be at m/z 228 and 230.

-

Key Fragments: Common fragmentation pathways for benzohydrazides include the loss of the hydrazino group (-NHNH₂) and cleavage of the C-N bond.

Applications and Reactivity

Benzohydrazide derivatives are a well-established class of compounds with a wide range of biological activities.[4][5][6] This makes 3-Bromo-4-methylbenzohydrazide a molecule of interest for further investigation and derivatization in drug discovery.

Potential in Medicinal Chemistry

-

Antimicrobial Agents: Substituted benzohydrazides have been reported to exhibit antibacterial and antifungal properties.[4][5] The specific substitution pattern of 3-Bromo-4-methylbenzohydrazide may confer unique activity profiles.

-

Anticancer Agents: Numerous benzohydrazide derivatives have been investigated for their cytotoxic activity against various cancer cell lines.[6]

-

Antitubercular Activity: The hydrazide moiety is a key pharmacophore in several antitubercular drugs. Benzohydrazide derivatives are actively being explored as potential new treatments for tuberculosis.[7]

Role as a Synthetic Intermediate

The hydrazide functional group is highly versatile and can be readily converted into other functionalities. It can undergo condensation reactions with aldehydes and ketones to form hydrazones, which themselves are a class of biologically active compounds. This makes 3-Bromo-4-methylbenzohydrazide a valuable building block for combinatorial chemistry and the synthesis of more complex molecules.

Safety and Handling

-

Hazard: 3-Bromo-4-methylbenzohydrazide is classified as an irritant.

-

Precautions: Standard laboratory safety precautions should be followed. This includes wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

3-Bromo-4-methylbenzohydrazide is a readily synthesizable molecule with significant potential as a scaffold in medicinal chemistry and as a versatile synthetic intermediate. While experimental data for this specific compound is limited in the public domain, this guide provides a comprehensive overview of its structure, a robust representative synthetic protocol, and a well-grounded prediction of its characterization data based on established chemical principles. Further research into the biological activities of this compound and its derivatives is warranted to fully explore its potential.

References

-

Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Der Pharma Chemica. Available at: [Link]

-

Synthesis, Characterization and Biological Applications of Benzohydrazide derivatives. International Journal of Applied Research. Available at: [Link]

-

Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. ResearchGate. Available at: [Link]

-

Benzohydrazides: As potential bio-active agents. The Pharma Innovation Journal. Available at: [Link]

-

3-bromo-4-methylbenzohydrazide (C8H9BrN2O). PubChemLite. Available at: [Link]

-

Synthesis, characterization and biological applications of Benzohydrazide derivatives. Semantic Scholar. Available at: [Link]

-

Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives. PubMed. Available at: [Link]

-

Synthesis, Characterization of new Hydrazone derivatives containing heterocyclic meioty. ResearchGate. Available at: [Link]

-

International Laboratory USA. International Laboratory USA. Available at: [Link]

-

An Efficient and Mild Method for the Synthesis and Hydrazinolysis of N-Glyoxylamino Acid Esters. ResearchGate. Available at: [Link]

-

Synthesis, Characterization and Biological Applications of Benzohydrazide derivatives. International Journal of Applied Research. Available at: [Link]

-

Synthesis, Structural Characterization, and Biological Evaluation of (E)-N-(4- Bromobenzylidene)-3-Methoxybenzohydrazide Monohydrate. FUPRESS. Available at: [Link]

-

Scheme 1. Synthesis of benzohydrazide derivatives (4a-e). ResearchGate. Available at: [Link]

-

Synthesis, Spectral Characterization and Crystal Structure of Hydroxy-N -(2-methoxybenzylidene) benzohydrazide. ResearchGate. Available at: [Link]

Sources

- 1. PubChemLite - 3-bromo-4-methylbenzohydrazide (C8H9BrN2O) [pubchemlite.lcsb.uni.lu]

- 2. matrixscientific.com [matrixscientific.com]

- 3. 515143-79-0|3-Bromo-4-methylbenzohydrazide|BLD Pharm [bldpharm.com]

- 4. rsc.org [rsc.org]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 7. Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Bromo-4-methylbenzohydrazide: Synthesis, Characterization, and Therapeutic Potential

CAS Number: 515143-79-0

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-4-methylbenzohydrazide, a key chemical intermediate with significant potential in medicinal chemistry and drug development. This document details its physicochemical properties, provides a robust, step-by-step synthesis protocol, and outlines methods for its analytical characterization. Furthermore, it explores the scientific rationale for its application in contemporary drug discovery, with a particular focus on the development of targeted therapies for triple-negative breast cancer through the inhibition of the mTOR signaling pathway. This guide is intended for researchers, medicinal chemists, and professionals in the pharmaceutical industry, offering both foundational knowledge and practical insights to facilitate further investigation and application of this versatile molecule.

Introduction: The Significance of the Benzohydrazide Scaffold

The benzohydrazide moiety is a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide array of biological activities.[1] The inherent reactivity of the hydrazide group, coupled with the diverse functionalities that can be incorporated into the benzene ring, makes it a versatile building block for the synthesis of novel therapeutic agents. These compounds have demonstrated antibacterial, antifungal, anticancer, and anti-inflammatory properties, underscoring their importance in the development of new pharmaceuticals.[1] 3-Bromo-4-methylbenzohydrazide, in particular, serves as a crucial precursor for the synthesis of more complex molecules, including potent enzyme inhibitors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 3-Bromo-4-methylbenzohydrazide is essential for its effective use in synthesis and for predicting its behavior in biological systems.

| Property | Value | Source |

| CAS Number | 515143-79-0 | [2][3][4][5] |

| Molecular Formula | C₈H₉BrN₂O | [2][5] |

| Molecular Weight | 229.08 g/mol | [3] |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Melting Point | Not available | |

| Solubility | Soluble in methanol, ethanol, DMSO (predicted) | General knowledge |

| SMILES | CC1=C(C=C(C=C1)C(=O)NN)Br | [2] |

| InChIKey | SVZACRLLIPEQOC-UHFFFAOYSA-N | [2] |

Synthesis of 3-Bromo-4-methylbenzohydrazide: A Step-by-Step Protocol

The synthesis of 3-Bromo-4-methylbenzohydrazide is typically achieved through a two-step process starting from 3-bromo-4-methylbenzoic acid. The following protocol is a well-established and reliable method.

Synthesis Workflow Diagram

Caption: Synthesis of 3-Bromo-4-methylbenzohydrazide.

Step 1: Esterification of 3-Bromo-4-methylbenzoic Acid

Rationale: The carboxylic acid is first converted to its methyl ester to facilitate the subsequent reaction with hydrazine hydrate. The ester is generally more reactive towards nucleophilic acyl substitution by hydrazine than the parent carboxylic acid.

Materials:

-

3-Bromo-4-methylbenzoic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated solution)

-

Magnesium sulfate (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 3-bromo-4-methylbenzoic acid (1 equivalent) in anhydrous methanol (10-15 mL per gram of acid), add concentrated sulfuric acid (catalytic amount, ~2-3 drops) dropwise with stirring.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl 3-bromo-4-methylbenzoate as a crude product, which can be used in the next step without further purification.

Step 2: Hydrazinolysis of Methyl 3-bromo-4-methylbenzoate

Rationale: The methyl ester is reacted with hydrazine hydrate, which acts as a nucleophile, displacing the methoxy group to form the desired hydrazide.

Materials:

-

Methyl 3-bromo-4-methylbenzoate

-

Hydrazine hydrate (80% solution)

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

Procedure:

-

Dissolve the crude methyl 3-bromo-4-methylbenzoate (1 equivalent) in ethanol (10 mL per gram of ester).

-

Add hydrazine hydrate (1.5-2 equivalents) dropwise to the solution at room temperature with stirring.

-

Heat the reaction mixture to reflux and maintain for 6-8 hours. The formation of a precipitate may be observed.

-

Monitor the reaction by TLC until the starting ester is consumed.

-

Cool the reaction mixture to room temperature and then place it in an ice bath to facilitate complete precipitation of the product.

-

Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to obtain 3-Bromo-4-methylbenzohydrazide.

Analytical Characterization

Rigorous analytical characterization is crucial to confirm the identity and purity of the synthesized 3-Bromo-4-methylbenzohydrazide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, DMSO-d₆): (Predicted) δ 9.55 (s, 1H, -CONH-), 7.98 (d, J = 1.6 Hz, 1H, Ar-H), 7.65 (dd, J = 8.0, 1.6 Hz, 1H, Ar-H), 7.40 (d, J = 8.0 Hz, 1H, Ar-H), 4.45 (s, 2H, -NH₂), 2.38 (s, 3H, -CH₃).

-

¹³C NMR (100 MHz, DMSO-d₆): (Predicted) δ 165.2 (C=O), 138.5 (C-Br), 135.4 (C-CH₃), 132.1 (Ar-C), 130.8 (Ar-C), 128.9 (Ar-C), 122.7 (Ar-C), 22.8 (-CH₃).

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for purity assessment.

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | 10% to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Mass Spectrometry (MS)

-

Electrospray Ionization (ESI-MS): Calculated for C₈H₉BrN₂O [M+H]⁺: 228.9974; Found: (Expected to be within ± 5 ppm).

Application in Drug Discovery: Targeting the mTOR Pathway in Triple-Negative Breast Cancer

Derivatives of 3-Bromo-4-methylbenzohydrazide have shown promise as potent inhibitors of the mammalian target of rapamycin (mTOR), a critical regulator of cell growth, proliferation, and survival.[6] The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in various cancers, including triple-negative breast cancer (TNBC), an aggressive subtype with limited treatment options.[3]

The mTOR Signaling Pathway in TNBC

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory role of 3-Bromo-4-methylbenzohydrazide derivatives.

Mechanism of Action and Therapeutic Rationale

The rationale for using 3-Bromo-4-methylbenzohydrazide as a scaffold for mTOR inhibitors lies in its ability to be readily functionalized to create derivatives that can bind to the ATP-binding pocket of the mTOR kinase domain. The bromo and methyl substituents on the phenyl ring can be strategically utilized to enhance binding affinity and selectivity. Inhibition of mTOR leads to the suppression of downstream signaling, resulting in the induction of autophagic cell death and apoptosis in cancer cells.[6] This makes 3-Bromo-4-methylbenzohydrazide a valuable starting point for the development of targeted therapies for TNBC and other cancers with aberrant mTOR signaling.

Conclusion

3-Bromo-4-methylbenzohydrazide is a chemical intermediate of significant interest to the scientific and drug development communities. This guide has provided a detailed framework for its synthesis, characterization, and potential applications. The straightforward synthesis and the therapeutic relevance of its derivatives, particularly as mTOR inhibitors, highlight its potential for further investigation. The protocols and data presented herein are intended to serve as a valuable resource for researchers aiming to unlock the full potential of this versatile molecule in the ongoing quest for novel and effective therapeutics.

References

-

ChemWhat. 3-BROMO-4-METHYLBENZOHYDRAZIDE CAS#: 515143-79-0. Available from: [Link]

-

King-Pharm. 515143-79-0 3-Bromo-4-methylbenzohydrazide. Available from: [Link]

-

MDPI. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Available from: [Link]

-

PubMed. Identification and optimization of 3-bromo-N'-(4-hydroxybenzylidene)-4-methylbenzohydrazide derivatives as mTOR inhibitors that induce autophagic cell death and apoptosis in triple-negative breast cancer. Available from: [Link]

-

Research Journal of Pharmacy and Technology. Synthesis and Pharmacological Profile of Hydrazide Compounds. Available from: [Link]

-

MDPI. Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. Available from: [Link]

-

PubMed Central. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. Available from: [Link]

-

Journal of Drug Delivery and Therapeutics. Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for the Synthesis of Various Molecules with Biolog. Available from: [Link]

-

PubMed. Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives. Available from: [Link]

-

FUPRESS. Synthesis, Structural Characterization, and Biological Evaluation of (E)-N-(4- Bromobenzylidene)-3-Methoxybenzohydrazide Monohydrate. Available from: [Link]

-

PubChem. 3-Bromo-4-methylbenzaldehyde | C8H7BrO | CID 816765. Available from: [Link]

-

PubChemLite. 3-bromo-4-methylbenzohydrazide (C8H9BrN2O). Available from: [Link]

-

PubChem. 3-bromo-N'-(4-chlorobenzoyl)-4-methylbenzohydrazide | C15H12BrClN2O2 | CID 4509296. Available from: [Link]

-

International Laboratory USA. 3-BROMO-4-METHYLBENZOHYDRAZIDE. Available from: [Link]

-

PMC - NIH. (E)-3-Bromo-N′-(4-hydroxy-3-nitrobenzylidene)benzohydrazide. Available from: [Link]

-

MDPI. New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. Available from: [Link]

-

PubChem. 3-Bromo-4-hydroxybenzaldehyde | C7H5BrO2 | CID 76308. Available from: [Link]

Sources

- 1. 3-BROMO-4-HYDROXYBENZONITRILE(2315-86-8) 1H NMR spectrum [chemicalbook.com]

- 2. PubChemLite - 3-bromo-4-methylbenzohydrazide (C8H9BrN2O) [pubchemlite.lcsb.uni.lu]

- 3. 515143-79-0|3-Bromo-4-methylbenzohydrazide|BLD Pharm [bldpharm.com]

- 4. biosynth.com [biosynth.com]

- 5. chemwhat.com [chemwhat.com]

- 6. spectrabase.com [spectrabase.com]

A Comprehensive Technical Guide to the Synthesis of 3-Bromo-4-methylbenzohydrazide

Abstract

3-Bromo-4-methylbenzohydrazide is a versatile heterocyclic intermediate possessing significant value in medicinal chemistry and materials science. Its unique structural arrangement, featuring a bromine atom for subsequent cross-coupling reactions and a hydrazide moiety for further derivatization, makes it a sought-after building block for the synthesis of novel pharmaceutical agents and functional materials. This in-depth guide provides a scientifically grounded, two-step synthetic pathway starting from commercially available 3-Bromo-4-methylbenzoic acid. The narrative emphasizes the causality behind experimental choices, ensuring that each protocol is a self-validating system. We will delve into the reaction mechanisms, provide detailed step-by-step protocols, and offer expert insights into process optimization and characterization.

Strategic Overview: A Two-Step Pathway to Purity and Yield

The synthesis of 3-Bromo-4-methylbenzohydrazide is most efficiently and reliably achieved through a two-step process. This strategy is predicated on converting the relatively unreactive carboxylic acid starting material into a more reactive intermediate—an ester—which then readily undergoes hydrazinolysis.

The chosen synthetic route involves:

-

Esterification: Conversion of 3-Bromo-4-methylbenzoic acid to Methyl 3-bromo-4-methylbenzoate via Fischer-Speier esterification.

-

Hydrazinolysis: Reaction of the intermediate ester with hydrazine hydrate to yield the final product, 3-Bromo-4-methylbenzohydrazide.

This approach is superior to the direct condensation of the carboxylic acid with hydrazine, which often requires harsh conditions or the use of expensive and moisture-sensitive coupling agents, leading to lower yields and complex purification profiles[1][2]. The ester intermediate pathway is a classic, high-yielding, and robust method suitable for laboratory-scale synthesis.

Caption: Overall two-step synthesis pathway.

Part I: Synthesis of Methyl 3-bromo-4-methylbenzoate (Esterification)

The first critical step is the conversion of the carboxylic acid to its corresponding methyl ester. This transformation activates the carbonyl group, preparing it for the subsequent nucleophilic attack by hydrazine.

Underlying Principle: Fischer-Speier Esterification

Fischer-Speier esterification is a cornerstone of organic synthesis, involving the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester. The mechanism hinges on the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (typically sulfuric acid). This protonation significantly increases the electrophilicity of the carbonyl carbon, rendering it susceptible to nucleophilic attack by the alcohol (methanol). The resulting tetrahedral intermediate then eliminates a molecule of water to afford the ester. The reaction is reversible, and thus, refluxing conditions and often the use of the alcohol as the solvent are employed to drive the equilibrium towards the product.

Experimental Protocol

Materials:

-

3-Bromo-4-methylbenzoic acid

-

Methanol (MeOH), anhydrous

-

Sulfuric acid (H₂SO₄), concentrated (98%)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add 3-bromo-4-methylbenzoic acid (e.g., 9.30 mmol, 1 equiv.).

-

Suspend the acid in methanol (20 mL). Methanol serves as both the reactant and the solvent.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.04 mL) to the suspension while stirring[3].

-

Heat the reaction mixture to reflux (approximately 60-65°C) and maintain for 12-24 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature and concentrate it under reduced pressure using a rotary evaporator to remove the excess methanol[3].

-

Dissolve the resulting residue in ethyl acetate.

-

Transfer the organic solution to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acidic catalyst) and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield Methyl 3-bromo-4-methylbenzoate, which can often be used in the next step without further purification[3].

Part II: Synthesis of 3-Bromo-4-methylbenzohydrazide (Hydrazinolysis)

With the activated ester in hand, the final step is the formation of the hydrazide via nucleophilic acyl substitution.

Underlying Principle: Nucleophilic Acyl Substitution

Hydrazinolysis of an ester is a classic and efficient method for preparing hydrazides[1][2]. Hydrazine (N₂H₄) is a potent alpha-effect nucleophile, meaning it is more reactive than predicted by its basicity alone. It readily attacks the electrophilic carbonyl carbon of the ester. This addition is followed by the elimination of the alkoxy group (in this case, methoxide, which is protonated to form methanol) as a leaving group, resulting in the thermodynamically stable amide-like hydrazide product.

Experimental Protocol

Materials:

-

Methyl 3-bromo-4-methylbenzoate

-

Hydrazine hydrate (N₂H₄·H₂O), 80-100%

-

Ethanol (EtOH) or Methanol

Procedure:

-

Dissolve the crude Methyl 3-bromo-4-methylbenzoate (1 equiv.) in a suitable alcohol solvent, such as ethanol, in a round-bottom flask.

-

Add hydrazine hydrate (typically 3-5 equivalents) to the solution. The excess ensures the reaction goes to completion.

-

Fit the flask with a reflux condenser and heat the mixture to reflux. The reaction is typically complete within 2-6 hours. Monitor progress via TLC.

-

Upon completion, cool the reaction mixture in an ice bath. The product, 3-Bromo-4-methylbenzohydrazide, will often precipitate as a white solid.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with cold ethanol or water to remove any unreacted hydrazine hydrate and other impurities.

-

Dry the purified product under vacuum to obtain 3-Bromo-4-methylbenzohydrazide.

Alternative Pathway: The Acyl Chloride Route

An alternative, though often less practical for standard lab synthesis, involves converting the carboxylic acid directly to a highly reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride[4][5]. This acyl chloride is then reacted with hydrazine.

-

Advantages: The reaction is typically very fast and can be performed at lower temperatures.

-

Disadvantages: Thionyl chloride and oxalyl chloride are corrosive, moisture-sensitive, and release toxic gases (SO₂ and HCl, or CO, CO₂, and HCl, respectively)[5]. This route requires stricter anhydrous conditions and careful handling.

For these reasons, the two-step esterification-hydrazinolysis pathway remains the more robust and safer choice for most applications.

Data Summary & Characterization

Quantitative Data for Synthesis

| Parameter | 3-Bromo-4-methylbenzoic acid | Methanol | H₂SO₄ | Methyl 3-bromo-4-methylbenzoate | Hydrazine Hydrate | 3-Bromo-4-methylbenzohydrazide |

| Formula | C₈H₇BrO₂ | CH₄O | H₂SO₄ | C₉H₉BrO₂ | H₆N₂O | C₈H₉BrN₂O |

| MW ( g/mol ) | 215.04[6] | 32.04 | 98.08 | 229.07[4] | 50.06 | 229.08[7] |

| Role | Starting Material | Reagent/Solvent | Catalyst | Intermediate | Reagent | Final Product |

| Equivalents | 1 | Excess | Catalytic | 1 | 3-5 | - |

| Typical Yield | - | - | - | >95% (crude)[3] | - | 80-90% |

Product Characterization

The identity and purity of the final product, 3-Bromo-4-methylbenzohydrazide, must be confirmed through standard analytical techniques:

-

Melting Point: A sharp melting point indicates high purity.

-

FT-IR (ATR): Expect characteristic peaks for N-H stretching (around 3200-3400 cm⁻¹), C=O stretching (amide I band, ~1640-1680 cm⁻¹), and C-Br stretching.

-

¹H NMR: The spectrum should show distinct signals for the aromatic protons, the methyl group protons, and the N-H protons of the hydrazide moiety.

-

¹³C NMR: Will confirm the number of unique carbon environments in the molecule.

-

Mass Spectrometry (MS): The molecular ion peak ([M]+ and/or [M+H]+) should correspond to the calculated molecular weight of 229.08 g/mol , showing the characteristic isotopic pattern for a bromine-containing compound.

Workflow Visualization

Caption: Step-by-step experimental and analytical workflow.

Conclusion

This guide outlines a robust, reliable, and high-yielding two-step synthesis for 3-Bromo-4-methylbenzohydrazide from its corresponding carboxylic acid. By leveraging a classical esterification followed by hydrazinolysis, researchers can readily access this valuable intermediate with high purity. The detailed protocols and mechanistic insights provided herein are designed to empower scientists in their research and development endeavors, ensuring a strong foundation for the subsequent synthesis of more complex target molecules.

References

-

Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. OSTI.gov. [Link]

-

Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. ACS Publications. [Link]

-

A New Procedure for Preparation of Carboxylic Acid Hydrazides. ACS Publications. [Link]

-

Synthesis and Pharmacological Profile of Hydrazide Compounds. Research Journal of Pharmacy and Technology. [Link]

-

A new procedure for preparation of carboxylic acid hydrazides. PubMed. [Link]

-

3-bromo-4-methylbenzohydrazide (C8H9BrN2O). PubChemLite. [Link]

-

3-Bromo-4-methylbenzoic acid | C8H7BrO2 | CID 82130. PubChem. [Link]

-

Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. A new procedure for preparation of carboxylic acid hydrazides [pubmed.ncbi.nlm.nih.gov]

- 3. Methyl 3-bromo-4-methylbenzoate | 104901-43-1 [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. 3-Bromo-4-methylbenzoic acid | C8H7BrO2 | CID 82130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. PubChemLite - 3-bromo-4-methylbenzohydrazide (C8H9BrN2O) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to the Biological Activities of 3-Bromo-4-methylbenzohydrazide Derivatives

Introduction: The Hydrazide Scaffold as a Privileged Motif in Drug Discovery

In the landscape of medicinal chemistry, the hydrazide-hydrazone scaffold (–C(O)NHN=CH–) stands out as a "privileged structure," a molecular framework that is capable of binding to multiple biological targets with high affinity.[1][2] This versatility has led to the development of numerous compounds with a wide spectrum of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, antioxidant, and antitumor properties.[3][4][5] The core of this guide focuses on a specific, promising subclass: derivatives of 3-Bromo-4-methylbenzohydrazide. The strategic placement of the bromo and methyl groups on the benzene ring modifies the electronic and steric properties of the molecule, providing a unique template for generating novel therapeutic candidates. This document serves as a technical resource for researchers and drug development professionals, elucidating the synthesis, biological evaluation, and mechanistic insights into these potent derivatives.

PART 1: Synthesis of 3-Bromo-4-methylbenzohydrazide Derivatives

The primary synthetic route to this class of compounds is a straightforward yet elegant condensation reaction. The foundational block, 3-bromo-4-methylbenzohydrazide, is reacted with a diverse library of aromatic or heterocyclic aldehydes and ketones. This reaction, typically catalyzed by a few drops of glacial acetic acid in an alcoholic solvent, yields the corresponding N'-substituted hydrazone derivatives.[6] The simplicity of this method allows for the rapid generation of a large number of analogs for structure-activity relationship (SAR) studies.

General Synthetic Workflow

The workflow for synthesizing these derivatives is a robust and reproducible process, ensuring high purity and yield, which is critical for subsequent biological screening.

Caption: General workflow for the synthesis of 3-Bromo-4-methylbenzohydrazide derivatives.

Detailed Experimental Protocol: Synthesis of (E)-N'-benzylidene-3-bromo-4-methylbenzohydrazide

This protocol provides a representative example of the synthesis process. The choice of ethanol as a solvent is strategic due to its ability to dissolve the reactants and its relatively high boiling point for reflux, while being easily removed post-reaction.

-

Reactant Preparation: In a 100 mL round-bottom flask, dissolve 3-bromo-4-methylbenzohydrazide (1.0 mmol) and a selected benzaldehyde derivative (1.0 mmol) in 25 mL of absolute ethanol.

-

Catalyst Addition: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the condensation reaction.

-

Reflux: Equip the flask with a condenser and heat the mixture to reflux for 3-4 hours. The progress of the reaction should be monitored using Thin Layer Chromatography (TLC).

-

Product Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The solid product will precipitate out of the solution.

-

Purification: Collect the precipitate by vacuum filtration, wash it with cold ethanol to remove any unreacted starting materials, and then recrystallize from hot ethanol to obtain the pure hydrazone derivative.

-

Drying and Characterization: Dry the purified product in a vacuum desiccator. Confirm the structure using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

PART 2: Antimicrobial Activity

Hydrazide derivatives have long been recognized for their antimicrobial potential, with isoniazid being a cornerstone in tuberculosis treatment.[1] The mechanism often involves the inhibition of crucial enzymes necessary for the integrity of the microbial cell wall.[1] For instance, some hydrazides are known to inhibit the MurB enzyme, which is essential for the biosynthesis of peptidoglycan in bacteria.[1]

Mechanism of Action: A Focus on Cell Wall Synthesis Inhibition

The antimicrobial efficacy of 3-bromo-4-methylbenzohydrazide derivatives is often attributed to their ability to disrupt microbial cell wall synthesis. The azomethine group (–N=CH–) is a key pharmacophore that can chelate metal ions essential for enzymatic activity or interfere with key biosynthetic pathways.[6]

Caption: Proposed mechanism of antimicrobial action via enzyme inhibition.

Quantitative Antimicrobial Data

The antimicrobial potency of these derivatives is quantified by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that visibly inhibits microbial growth.

| Compound ID | Derivative Substituent | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |

| 12 | 4-Chlorobenzylidene | 1.67 (pMICam µM/ml)[7] | >100 | 12.5 |

| 22 | 3-Phenylallylidene | 6.25 | 12.5 | 25 |

| Ref. | Ciprofloxacin | 0.5 | 0.25 | - |

| Ref. | Fluconazole | - | - | 8 |

| Note: Data is representative and compiled from literature reports.[5][7][8] Specific values can vary based on experimental conditions. |

Detailed Protocol: Broth Microdilution Assay for MIC Determination

This method is the gold standard for determining the MIC of antimicrobial agents.

-

Preparation of Inoculum: Culture the microbial strain overnight in an appropriate broth medium. Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Compound Dilution: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth for bacteria or RPMI-1640 for fungi.

-

Inoculation: Add 100 µL of the standardized microbial inoculum to each well containing the diluted compound. Include a positive control (inoculum without compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible growth (turbidity).

PART 3: Antioxidant Activity

Oxidative stress, caused by an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in numerous diseases. Hydrazide derivatives can act as potent antioxidants, primarily through their ability to donate a hydrogen atom to neutralize free radicals.[9][10]

Quantitative Antioxidant Data

The antioxidant capacity is often evaluated using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). The results are typically expressed as the IC50 value, the concentration of the compound required to scavenge 50% of the free radicals.

| Compound ID | Derivative Substituent | DPPH IC50 (µM) | ABTS IC50 (µM) |

| 9 | 4-Methoxyphenyl | ~25[9] | ~18[11] |

| 10 | 4-Ethoxyphenyl | ~22[9] | ~15[11] |

| Ref. | Ascorbic Acid | ~30 | ~20 |

| Ref. | Trolox | ~45 | ~12 |

| Note: Data is representative and compiled from literature.[9][11][12] Values are highly dependent on assay conditions. |

Detailed Protocol: DPPH Radical Scavenging Assay

This protocol is widely used due to its simplicity and reliability.[13]

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare various concentrations of the test compound in methanol.

-

Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each compound concentration.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes. The purple color of the DPPH solution will fade in the presence of an antioxidant.

-

Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample.

-

IC50 Determination: Plot the % inhibition against the compound concentration to determine the IC50 value.

Caption: Workflow for the DP.PH antioxidant assay.

PART 4: Anticancer Activity

The search for novel anticancer agents is a paramount goal in medicinal chemistry. Certain 3-Bromo-4-methylbenzohydrazide derivatives have shown significant promise, particularly against aggressive cancers like triple-negative breast cancer (TNBC).[14]

Mechanism of Action: mTOR Inhibition and Induction of Autophagy

One key mechanism identified is the inhibition of the mTOR (mammalian target of rapamycin) signaling pathway.[14] mTOR is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is common in many cancers. By inhibiting mTOR, these derivatives can trigger programmed cell death (apoptosis) and autophagic cell death, a process where the cell degrades its own components.[14]

Caption: Simplified mTOR signaling pathway inhibited by the derivatives.

Quantitative Anticancer Data (Cytotoxicity)

The cytotoxic effect of these compounds is measured by their IC50 value, the concentration required to inhibit the growth of 50% of the cancer cells.

| Compound ID | Derivative Substituent | Cell Line | IC50 (µM) |

| 7c | (Not specified in abstract) | MDA-MB-231 (TNBC) | < 10[14] |

| 7c | (Not specified in abstract) | MDA-MB-468 (TNBC) | < 10[14] |

| 22 | 3-Phenylallylidene | HCT116 (Colon) | 1.20[7][8] |

| Ref. | 5-Fluorouracil | HCT116 (Colon) | 4.6[7][8] |

| Note: Data is representative and compiled from literature.[7][8][14] |

Detailed Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[15][16]

-

Cell Seeding: Seed cancer cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of the test compound. Incubate for 48-72 hours.

-

MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[15]

-

Solubilization: Carefully aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[15]

-

Absorbance Reading: Shake the plate for 15 minutes and measure the absorbance at 570 nm with a reference wavelength of 630 nm.

-

IC50 Calculation: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to an untreated control and plot a dose-response curve to determine the IC50 value.

Conclusion and Future Perspectives

The derivatives of 3-Bromo-4-methylbenzohydrazide represent a highly versatile and promising class of compounds with significant, demonstrable biological activities. Their straightforward synthesis allows for extensive structural modifications, enabling fine-tuning of their antimicrobial, antioxidant, and anticancer properties. In particular, their ability to inhibit the mTOR pathway highlights their potential as targeted anticancer agents.

Future research should focus on comprehensive SAR studies to optimize potency and reduce off-target effects. Promising lead compounds identified through in vitro screening must be advanced to in vivo animal models to evaluate their efficacy, pharmacokinetics, and safety profiles. Further mechanistic studies are also crucial to fully elucidate their molecular targets and pathways, paving the way for the development of novel, clinically relevant therapeutics.

References

- Kumari, M., & Narang, R. (2016). Structure Activity Relationship and Mechanism of Action of Hydrazide Derivatives as Antimicrobial Molecule. Journal of Chemical and Pharmaceutical Research, 8(7), 823-836.

- BenchChem. (2025). MTT Assay for Anticancer Agent 158 Cytotoxicity.

- Biologically important hydrazide-containing fused azaisocytosines as antioxidant agents. (n.d.).

- Identification and optimization of 3-bromo-N'-(4-hydroxybenzylidene)

- Agarwal, S., & Goyal, A. (2020). Exploring the Therapeutic Potential of Hydrazide-Hydrazone Derivatives: A Comprehensive Review. The Pharmaceutical and Chemical Journal, 7(3), 100-107.

- MTT Assay Protocol. (n.d.).

- The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.).

- Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013).

- Hydrazide-hydrazones as novel antioxidants - in vitro, molecular docking and DFT studies. (2024).

- MTT assay protocol. (n.d.). Abcam.

- Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide deriv

- Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applic

- In vitro antioxidant activity measured with the DPPH, FRAP, and ABTS assays... (n.d.).

- Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca. (2024). E3S Web of Conferences.

- Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for the Synthesis of Various Molecules with Biolog. (n.d.).

- Antimicrobial Potential of Hydrazide-Hydrazone Derivatives: A Review. (2015). Impactfactor.org.

- Synthesis, Antimicrobial, Anticancer Evaluation and QSAR Studies of 3/4-Bromo Benzohydrazide Derivatives. (2025).

- In vitro antioxidant activities in DPPH and ABTS assays of S. alba hydromethanolic leaf and bark extracts. (n.d.).

- Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. (n.d.). MDPI.

- Hydrazide–hydrazones as potential antimicrobial agents: overview of the liter

- The Antioxidant Activities In Vitro and In Vivo and Extraction Conditions Optimization of Defatted Walnut Kernel Extract. (n.d.). MDPI.

- Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. (2021).

- Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. (2024). MDPI.

- Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of N

- Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of N

- Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives. (2025).

- Synthesis and antibacterial properties of 4-bromobenzohydrazide derivatives... (n.d.).

- Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer. (2022).

- New 4-(Morpholin-4-Yl)

- Journal of Chemical and Pharmaceutical Research, 2015, 7(4):1456-1460. (2015). JOCPR.

- Facile Synthesis of N-(4-Bromo-3-methylphenyl)

- Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. (n.d.).

Sources

- 1. jocpr.com [jocpr.com]

- 2. impactfactor.org [impactfactor.org]

- 3. tpcj.org [tpcj.org]

- 4. mdpi.com [mdpi.com]

- 5. d-nb.info [d-nb.info]

- 6. Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics | MDPI [mdpi.com]

- 7. Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Biologically important hydrazide-containing fused azaisocytosines as antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. iscientific.org [iscientific.org]

- 11. Hydrazide-hydrazones as novel antioxidants - in vitro, molecular docking and DFT studies [pharmacia.pensoft.net]

- 12. mdpi.com [mdpi.com]

- 13. e3s-conferences.org [e3s-conferences.org]

- 14. Identification and optimization of 3-bromo-N'-(4-hydroxybenzylidene)-4-methylbenzohydrazide derivatives as mTOR inhibitors that induce autophagic cell death and apoptosis in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

The Architecture of Efficacy: A Technical Guide to the Synthesis of Benzohydrazide Derivatives

Abstract

Benzohydrazide derivatives represent a cornerstone in modern medicinal chemistry, demonstrating a remarkable breadth of biological activities that have led to the development of numerous therapeutic agents.[1][2][3][4] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis of these versatile compounds. Moving beyond a mere recitation of protocols, this guide delves into the underlying chemical principles, offering field-proven insights into experimental design, reaction optimization, and the causal relationships that govern synthetic outcomes. We will explore the primary synthetic pathways, with a focus on the ubiquitous condensation reaction to form hydrazones, and provide detailed, self-validating experimental protocols. Data on the diverse biological activities of these derivatives, including their antimicrobial, anticancer, anticonvulsant, and anti-inflammatory properties, will be presented and contextualized. Through a blend of technical accuracy and practical experience, this guide aims to empower researchers to confidently design and execute the synthesis of novel benzohydrazide derivatives for a new generation of pharmaceuticals.

Introduction: The Enduring Significance of the Benzohydrazide Scaffold

The benzohydrazide moiety (C₇H₈N₂O) is a privileged scaffold in drug discovery, serving as a versatile precursor for a vast array of heterocyclic compounds with significant pharmacological potential.[2][5] Its derivatives, particularly hydrazones formed through the condensation with aldehydes and ketones, are a focal point of intense research due to their wide spectrum of biological activities.[1][6][7] These activities span from antimicrobial and antiviral to anticancer and anticonvulsant, underscoring the therapeutic promise of this chemical class.[2][4][8][9][10][11][12][13][14]

The clinical relevance of the hydrazide functional group is well-established, with isoniazid, a cornerstone in the treatment of tuberculosis, being a prominent example.[3][15] The quest for new therapeutic agents with improved efficacy and reduced resistance has fueled the continuous exploration of novel benzohydrazide derivatives.[1][6] This guide will provide a detailed exploration of the synthetic methodologies employed to create these valuable compounds.

Core Synthetic Principles: The Art and Science of Hydrazone Formation

The most prevalent and versatile method for synthesizing benzohydrazide derivatives is the Schiff base condensation reaction between a benzohydrazide and a suitable aldehyde or ketone.[6][16][17] This reaction, while seemingly straightforward, is governed by several key parameters that influence reaction kinetics, yield, and purity.

The Reaction Mechanism: A Step-by-Step Perspective

The formation of a hydrazone from a benzohydrazide and an aldehyde or ketone proceeds through a nucleophilic addition-elimination mechanism. Understanding this mechanism is crucial for optimizing reaction conditions.

Caption: General workflow for the synthesis of benzohydrazide derivatives.

Causality in Experimental Choices:

-

Catalysis: The reaction is often catalyzed by the addition of a small amount of acid, such as concentrated hydrochloric acid, sulfuric acid, or acetic acid.[6] The acid protonates the carbonyl oxygen of the aldehyde or ketone, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the nitrogen atom of the hydrazide. The choice of acid can influence reaction rates and, in some cases, the stability of the final product. For instance, a strong acid like HCl can lead to faster reaction times, but a milder acid like acetic acid might be preferred for sensitive substrates.

-

Solvent System: The choice of solvent is critical for ensuring that the reactants are fully dissolved and can interact effectively. Ethanol, methanol, and water are commonly used solvents.[18] The polarity of the solvent can affect the stability of the hemiaminal intermediate and the rate of the dehydration step. In some cases, a solvent that allows for the azeotropic removal of water can drive the equilibrium towards the product side, increasing the yield.

-

Temperature and Reaction Time: The reaction is typically carried out at room temperature or with gentle heating (reflux).[2][16] Increased temperature generally accelerates the reaction rate but can also lead to the formation of side products. Microwave-assisted synthesis has emerged as a powerful technique to significantly reduce reaction times and often improve yields by providing rapid and uniform heating.[3]

Experimental Protocols: A Practical Guide to Synthesis

The following protocols are presented as self-validating systems, incorporating best practices derived from the literature to ensure reproducibility and high yields.

General Protocol for the Synthesis of Benzohydrazide

This protocol describes the synthesis of the core benzohydrazide scaffold from an ester.

Methodology:

-

Reactant Preparation: In a round-bottom flask, dissolve methyl benzoate (1.0 eq) in a minimal amount of ethanol.

-

Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (1.2 eq) dropwise.

-

Reflux: Heat the reaction mixture to reflux for 2-4 hours.[2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. The white precipitate of benzohydrazide that forms is collected by filtration.

-

Purification: Wash the precipitate thoroughly with cold water and recrystallize from ethanol to obtain pure benzohydrazide.[2]

Caption: Synthesis of the core benzohydrazide scaffold.

Protocol for the Synthesis of Benzohydrazone Derivatives (Schiff Bases)

This protocol details the condensation reaction to form a variety of benzohydrazone derivatives.

Methodology:

-

Reactant Solubilization: Dissolve benzohydrazide (1.0 eq) in a suitable solvent (e.g., ethanol, methanol) in a round-bottom flask.

-

Aldehyde/Ketone Addition: Add the desired aromatic aldehyde or ketone (1.0 eq) to the solution.

-

Catalyst Addition: Add a few drops of a catalyst, such as glacial acetic acid or concentrated hydrochloric acid.[6]

-

Reaction: Stir the mixture at room temperature or reflux for a period ranging from 30 minutes to several hours, monitoring the reaction by TLC.

-

Product Isolation: Upon completion, the solid product often precipitates out of the solution upon cooling. Collect the precipitate by filtration.

-

Purification: Wash the product with a suitable cold solvent (e.g., ethanol, water) and recrystallize to obtain the pure benzohydrazone derivative.[6]

Microwave-Assisted Variation:

For a more rapid synthesis, the reaction mixture can be subjected to microwave irradiation (e.g., 350-500 W) for a few minutes.[2][3] This method often leads to higher yields and shorter reaction times.

The Biological Activity Landscape of Benzohydrazide Derivatives

The true value of benzohydrazide derivatives lies in their diverse and potent biological activities. The following table summarizes some of the key therapeutic areas where these compounds have shown promise.

| Biological Activity | Target/Mechanism of Action (where known) | Representative Derivatives and Key Findings | References |

| Antimicrobial | Inhibition of microbial growth through various mechanisms. | (E)-4-chloro-Nʹ-(thiophen-2-ylmethylene)benzohydrazide showed significant activity against E. coli and A. niger. | [6] |

| Antitubercular | Inhibition of InhA, the enoyl acyl carrier protein reductase in Mycobacterium tuberculosis. | Numerous hydrazide-hydrazone derivatives have shown potent activity against M. tuberculosis H37Rv. | [15][19][20][21] |

| Anticancer | Inhibition of key enzymes like EGFR kinase; induction of apoptosis. | Benzohydrazide derivatives containing dihydropyrazoles have shown potent antiproliferative activity against various cancer cell lines. | [2][8][22][23][24][25] |

| Anticonvulsant | Modulation of ion channels or neurotransmitter systems. | Hydrazone derivatives of 5-chloro-2(3H)-benzoxazolinone-3-acetyl hydrazide have demonstrated significant anticonvulsant activity. | [11][12][13][14][26] |

| Anti-inflammatory | Inhibition of cyclooxygenase (COX) enzymes. | Certain benzimidazole and 1,2-benzothiazine derivatives have shown promising anti-inflammatory properties. | [27][28] |

| Antiviral | Inhibition of viral replication. | Hydrazone derivatives have been investigated for their potential antiviral activity against viruses like HPV. | [7][9][10] |

Conclusion: A Scaffold of Infinite Possibilities

This guide has provided a comprehensive, technically-grounded overview of the synthesis of benzohydrazide derivatives. By understanding the core principles of the underlying chemistry and leveraging optimized, self-validating protocols, researchers are well-equipped to explore the vast chemical space offered by this remarkable scaffold. The diverse and potent biological activities of benzohydrazide derivatives ensure their continued prominence in the field of drug discovery. The synthetic versatility and established therapeutic potential of this compound class present a fertile ground for the development of novel medicines to address a wide range of human diseases. The journey from the reaction flask to the clinic is a challenging one, but it begins with the robust and rational synthesis of promising lead compounds, a process for which the benzohydrazide scaffold is exceptionally well-suited.

References

-

Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Der Pharma Chemica. [Link]

-

A comprehensive analysis of benzohydrazide based molecules for its potent antitubercular, anticancer, antibacterial, antifungal and antimicrobial properties. World Journal of Advanced Research and Reviews. [Link]

-

Benzohydrazides: As potential bio-active agents. The Pharma Innovation Journal. [Link]

-

Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives. [Link]

-

(PDF) Exploring the Therapeutic Potential of Benzohydrazide Derivatives: Synthesis, Characterization, and Profound Antimicrobial Activity. ResearchGate. [Link]

-

Synthesis, Characterization and Biological Applications of Benzohydrazide derivatives. International Journal of Applied Research. [Link]

-

Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. Molecules. [Link]

-

Benzohydrazide derivatives with interesting antibacterial activity. ResearchGate. [Link]

-

Anticancer Activity of Anti-Tubercular Compound(s) Designed on Pyrrolyl Benzohydrazine Scaffolds: A Repurposing Study. MDPI. [Link]

-

Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Der Pharma Chemica. [Link]

-

Antiviral Activity of Hydrazone Derivatives Based Benzohydrazide/2-thiohydantoin Analogs Against HPV-18 (Human Papillomavirus). AIP Publishing. [Link]

-

[Synthesis and antiviral activity of hydrazides and substituted benzalhydrazides of betulinic acid and its derivatives]. PubMed. [Link]

-

A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIVATIVES. Hygeia Journal for Drugs and Medicines. [Link]

-

Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. PubMed. [Link]

-

Synthesis, Pharmacokinetic and Molecular Docking Studies of New Benzohydrazide Derivatives Possessing Anti-tubercular Activity against Mycobacterium tuberculosis H37Rv. Semantic Scholar. [Link]

-

New Benzohydrazide Schiff Base: Synthesis, Characterization and Biological Studies. Semantic Scholar. [Link]

-

Synthesis and characterization of novel benzohydrazide derivatives. Der Chemica Sinica. [Link]

-

Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. ResearchGate. [Link]

-

Recent Advances in Anti-Tuberculosis Drug Discovery Based on Hydrazide–Hydrazone and Thiadiazole Derivatives Targeting InhA. National Institutes of Health. [Link]

-

Synthesis and bioactivity of benzohydrazide derivatives. Biointerface Research in Applied Chemistry. [Link]

-

Synthesis, characterization, and computational study of a benzohydrazide schiff base for electronic and anticancer applications. Springer Professional. [Link]

-

SYNTHESIS, ANTICONVULSANT ACTIVITY OF SOME NOVEL BENZIMIDAZOLE ACETOHYDRAZIDES. Journal of Drug Delivery and Therapeutics. [Link]

-

Benzohydrazide Analogs: Synthesis, Anticancer Screening, SAR, in Silico Molecular Docking, and ADMET Studies. Semantic Scholar. [Link]

-

Synthesis and anticonvulsant activity of 5-chloro-2(3H)-benzoxazolinone-3-acetyl-2-(o/p-substituted benzal) hydrazone derivatives. PubMed. [Link]

-

Isoniazid-Derived Hydrazones Featuring Piperazine/Piperidine Rings: Design, Synthesis, and Investigation of Antitubercular Activity. MDPI. [Link]

-

Synthesis, anticonvulsant activity and molecular modeling study of some new hydrazinecarbothioamide, benzenesulfonohydrazide, and phenacylacetohydrazide analogues of 4(3H)-quinazolinone. PubMed. [Link]

-

Synthesis, Biological Evaluation and Computational Studies of New Hydrazide Derivatives Containing 1,3,4-Oxadiazole as Antitubercular Agents. MDPI. [Link]

-

SYNTHESIS AND ANTI-CONVULSANT ACTIVITY OF NOVEL BENZHYDRYL PIPERAZINE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research. [Link]

-

Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives. Arabian Journal of Chemistry. [Link]

-

Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. PubMed Central. [Link]

-

Anti-Inflammatory Properties of Novel 1,2-Benzothiazine Derivatives and Their Interaction with Phospholipid Model Membranes. National Institutes of Health. [Link]

-

Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives. PubMed Central. [Link]

Sources

- 1. viva-technology.org [viva-technology.org]

- 2. thepharmajournal.com [thepharmajournal.com]

- 3. Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives [pharmacia.pensoft.net]

- 4. researchgate.net [researchgate.net]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. hygeiajournal.com [hygeiajournal.com]

- 8. Anticancer Activity of Anti-Tubercular Compound(s) Designed on Pyrrolyl Benzohydrazine Scaffolds: A Repurposing Study [mdpi.com]

- 9. pubs.aip.org [pubs.aip.org]

- 10. [Synthesis and antiviral activity of hydrazides and substituted benzalhydrazides of betulinic acid and its derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. jddtonline.info [jddtonline.info]

- 12. Synthesis and anticonvulsant activity of 5-chloro-2(3H)-benzoxazolinone-3-acetyl-2-(o/p-substituted benzal) hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis, anticonvulsant activity and molecular modeling study of some new hydrazinecarbothioamide, benzenesulfonohydrazide, and phenacylacetohydrazide analogues of 4(3H)-quinazolinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. [PDF] New Benzohydrazide Schiff Base: Synthesis, Characterization and Biological Studies | Semantic Scholar [semanticscholar.org]

- 18. derpharmachemica.com [derpharmachemica.com]

- 19. Synthesis, Pharmacokinetic and Molecular Docking Studies of New Benzohydrazide Derivatives Possessing Anti-tubercular Activity against Mycobacterium tuberculosis H37Rv | Semantic Scholar [semanticscholar.org]

- 20. Recent Advances in Anti-Tuberculosis Drug Discovery Based on Hydrazide–Hydrazone and Thiadiazole Derivatives Targeting InhA - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Synthesis, characterization, and computational study of a benzohydrazide schiff base for electronic and anticancer applications | springerprofessional.de [springerprofessional.de]

- 25. Benzohydrazide Analogs: Synthesis, Anticancer Screening, SAR, in Silico Molecular Docking, and ADMET Studies | Semantic Scholar [semanticscholar.org]

- 26. ijpsr.com [ijpsr.com]

- 27. Anti-Inflammatory Properties of Novel 1,2-Benzothiazine Derivatives and Their Interaction with Phospholipid Model Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Bromo-4-methylbenzohydrazide: Properties, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 3-Bromo-4-methylbenzohydrazide, a key heterocyclic scaffold in medicinal chemistry. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights grounded in established scientific principles.

Core Molecular Attributes of 3-Bromo-4-methylbenzohydrazide

3-Bromo-4-methylbenzohydrazide is a substituted aromatic hydrazide with a molecular structure that presents a versatile platform for the synthesis of a wide array of derivatives. Its chemical identity is established by the following identifiers:

The core structure consists of a benzene ring substituted with a bromine atom, a methyl group, and a benzohydrazide functional group. This arrangement of substituents influences the electronic and steric properties of the molecule, which in turn dictates its reactivity and potential biological activity.

Table 1: Key Physicochemical Properties of 3-Bromo-4-methylbenzohydrazide

| Property | Value | Source |

| CAS Number | 515143-79-0 | [1] |

| Molecular Formula | C₈H₉BrN₂O | [1] |

| Molecular Weight | 229.07 g/mol | [1] |

| Predicted XlogP | 1.5 | [2] |

| Appearance | Solid (predicted) | - |

| Melting Point | Not experimentally determined in available literature. | - |

| Boiling Point | Not experimentally determined in available literature. | - |

| Solubility | Expected to be soluble in polar organic solvents such as ethanol, methanol, and DMSO.[3] | - |

Synthesis of 3-Bromo-4-methylbenzohydrazide: A Step-by-Step Protocol

The synthesis of 3-Bromo-4-methylbenzohydrazide is typically achieved through a two-step process, starting from 3-bromo-4-methylbenzoic acid. The following protocol is based on established methods for the synthesis of benzohydrazides from their corresponding carboxylic acids.

Step 1: Esterification of 3-Bromo-4-methylbenzoic Acid

The first step involves the conversion of the carboxylic acid to its methyl ester, which is a more reactive substrate for the subsequent hydrazinolysis.

-

Reaction: 3-bromo-4-methylbenzoic acid + Methanol → Methyl 3-bromo-4-methylbenzoate

-

Reagents and Conditions:

-

3-bromo-4-methylbenzoic acid

-

Methanol (as both reactant and solvent)

-

Concentrated sulfuric acid (catalyst)

-

Reflux for 3-4 hours[4]

-

Step 2: Hydrazinolysis of Methyl 3-bromo-4-methylbenzoate

The methyl ester is then reacted with hydrazine hydrate to yield the desired 3-Bromo-4-methylbenzohydrazide.

-

Reaction: Methyl 3-bromo-4-methylbenzoate + Hydrazine Hydrate → 3-Bromo-4-methylbenzohydrazide + Methanol

-

Reagents and Conditions:

-

Methyl 3-bromo-4-methylbenzoate

-

Hydrazine hydrate (excess)

-

Ethanol (as solvent)

-

Reflux for 3-5 hours[4]

-

Detailed Experimental Protocol:

-

Esterification:

-

In a round-bottom flask, dissolve 3-bromo-4-methylbenzoic acid in an excess of methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux and maintain for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Neutralize the residue with a saturated solution of sodium bicarbonate and extract the methyl 3-bromo-4-methylbenzoate with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester. Purify by column chromatography if necessary.

-

-

Hydrazinolysis:

-

Dissolve the purified methyl 3-bromo-4-methylbenzoate in ethanol in a round-bottom flask.

-

Add an excess of hydrazine hydrate to the solution.

-

Heat the mixture to reflux and maintain for 3-5 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture. The product, 3-Bromo-4-methylbenzohydrazide, will often precipitate out of the solution.

-

Collect the solid product by filtration and wash with cold ethanol to remove any unreacted starting materials.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

-

Caption: Synthetic pathway for 3-Bromo-4-methylbenzohydrazide.

Spectroscopic Characterization

¹H NMR Spectroscopy:

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methyl protons, and the hydrazide protons. The aromatic protons will appear as a complex multiplet in the downfield region (typically δ 7.0-8.0 ppm). The methyl protons will present as a singlet in the upfield region (around δ 2.4 ppm). The NH and NH₂ protons of the hydrazide group will appear as broad singlets, and their chemical shifts can be variable depending on the solvent and concentration.

¹³C NMR Spectroscopy:

The carbon NMR spectrum will show distinct signals for each of the eight carbon atoms in the molecule. The carbonyl carbon of the hydrazide group will be the most downfield signal (typically δ 160-170 ppm). The aromatic carbons will resonate in the region of δ 120-140 ppm, and the methyl carbon will appear in the upfield region (around δ 20 ppm).

Infrared (IR) Spectroscopy:

The IR spectrum will provide key information about the functional groups present. Characteristic absorption bands are expected for:

-

N-H stretching of the hydrazide group (around 3200-3400 cm⁻¹)

-

C=O stretching of the carbonyl group (around 1650 cm⁻¹)

-

C-H stretching of the aromatic ring and methyl group (around 2900-3100 cm⁻¹)

-

C-Br stretching (in the fingerprint region)

Mass Spectrometry: